4-[(2-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a cyclopenta[d]pyrimidin-2-one core structure. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group, which are connected via a sulfanyl linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. The sulfanyl linkage plays a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds include other cyclopenta[d]pyrimidin-2-one derivatives with different substituents. For example:
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
- 4-Fluorophenyl methyl sulfone
These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical properties and applications. The unique combination of fluorophenyl and methylphenyl groups in 4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE distinguishes it from other related compounds.
Properties
Molecular Formula |
C21H19FN2OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H19FN2OS/c1-14-9-11-16(12-10-14)24-19-8-4-6-17(19)20(23-21(24)25)26-13-15-5-2-3-7-18(15)22/h2-3,5,7,9-12H,4,6,8,13H2,1H3 |
InChI Key |
AMAPVXLNATXXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.